molecular formula C13H12ClIN4OS B453847 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea

Katalognummer: B453847
Molekulargewicht: 434.68g/mol
InChI-Schlüssel: DNKVDODOVRVGDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea is a complex organic compound with the molecular formula C13H12ClIN4OS and a molecular weight of 434.68 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea typically involves multiple steps, including the formation of the pyrazole ring, introduction of the chloro and ethyl groups, and the attachment of the iodophenylcarbamothioyl moiety. Common synthetic routes may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the chloro and ethyl groups: These can be introduced through substitution reactions using appropriate reagents.

    Attachment of the iodophenylcarbamothioyl moiety: This step may involve the use of thiourea derivatives and iodophenyl compounds under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and iodophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur and iodine-containing compounds.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloro-1-(4-iodophenyl)ethanone: Similar in containing both chlorine and iodine atoms.

    1-(4-chloro-2-hydroxy-5-iodophenyl)ethan-1-one: Contains similar functional groups and structural elements.

Uniqueness

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-iodophenyl)thiourea is unique due to its combination of a pyrazole ring, chloro, ethyl, and iodophenylcarbamothioyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C13H12ClIN4OS

Molekulargewicht

434.68g/mol

IUPAC-Name

4-chloro-2-ethyl-N-[(2-iodophenyl)carbamothioyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H12ClIN4OS/c1-2-19-11(8(14)7-16-19)12(20)18-13(21)17-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H2,17,18,20,21)

InChI-Schlüssel

DNKVDODOVRVGDK-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=CC=C2I

Kanonische SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(=S)NC2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.